十八烷基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

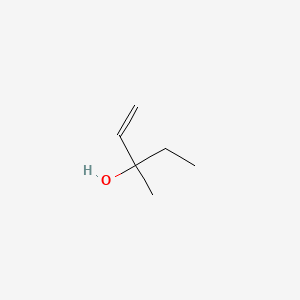

Octadecylboronic acid, also known as 1-Stearylboronic acid or 1-OCTADECANEBORONIC ACID, is a compound with the molecular formula C18H39BO2 . It has a molecular weight of 298.3 g/mol .

Synthesis Analysis

Boronic acids, including Octadecylboronic acid, are relatively simple and well-known to synthesize . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives has been performed on a nanomole scale with high synthesis success rates .

Molecular Structure Analysis

The molecular structure of Octadecylboronic acid is represented by the InChI code InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19 (20)21/h20-21H,2-18H2,1H3 . The Canonical SMILES representation is B (CCCCCCCCCCCCCCCCCC) (O)O .

Physical And Chemical Properties Analysis

Octadecylboronic acid has a molecular weight of 298.3 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 17 . Its exact mass is 298.3043106 g/mol, and it has a topological polar surface area of 40.5 Ų .

科学研究应用

Sensing Applications

Octadecylboronic acid is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The unique interactions of boronic acids with proteins enable their use in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein functions and interactions within biological systems .

Separation Technologies

OBA’s interaction with diols also allows for its application in separation technologies. This is particularly useful in the purification processes of biomolecules, where specific binding and release are required .

Development of Therapeutics

Boronic acids, including OBA, are being explored for their potential in therapeutic development. Their ability to bind to various biological molecules makes them candidates for drug design and delivery systems .

Electrophoresis of Glycated Molecules

OBA has been employed in the electrophoresis of glycated molecules. This application is significant in the analysis of glycation, which affects the structure and function of proteins and is related to various diseases .

Analytical Methods and Controlled Release Systems

OBA is used as a building material for microparticles in analytical methods. Additionally, it finds application in polymers for the controlled release of substances like insulin, which is crucial for diabetes management .

Detection of Neurotransmitter Levels

A notable application of OBA is in the detection of dopamine levels, which is vital for diagnosing neurological conditions such as Parkinson’s disease. A bioluminescent device containing OBA has been developed for this purpose, although it requires further refinement for clinical sensitivity .

Carbohydrate Chemistry and Glycobiology

Lastly, OBA plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental components of living organisms .

安全和危害

属性

IUPAC Name |

octadecylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 |

Source

|

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecylboronic acid | |

CAS RN |

4445-09-4 |

Source

|

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

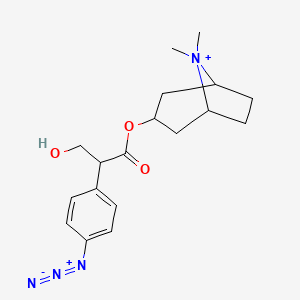

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)

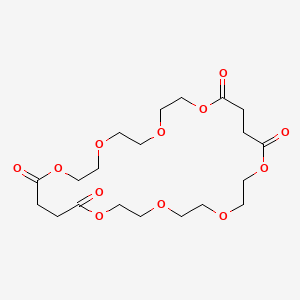

![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)

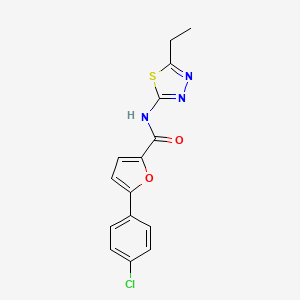

![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)